Direct Comparison: Ring Fusion Regioisomer (2,3-Dihydrofuro[3,2-c]pyridine) vs. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
2,3-Dihydrofuro[2,3-c]pyridin-3-ol is distinguished from its regioisomer, 2,3-dihydrofuro[3,2-c]pyridine, by both its unique [2,3-c] ring fusion and the presence of a synthetically enabling 3-hydroxyl group . This structural difference is not merely cosmetic; the [2,3-c] scaffold is specifically claimed in major patent families for GPR119 receptor modulation, whereas the [3,2-c] isomer is not the primary focus of this key therapeutic area [1]. The target compound's molecular weight (137.14 g/mol) also differs from the regioisomer (121.14 g/mol) due to the additional oxygen atom from the hydroxyl group, altering its physicochemical profile .
| Evidence Dimension | Structural differentiation (scaffold identity and functional group presence) |
|---|---|
| Target Compound Data | [2,3-c] ring fusion, 3-hydroxyl group present, C7H7NO2, MW 137.14 |
| Comparator Or Baseline | [3,2-c] ring fusion (CAS 193605-29-7), no 3-hydroxyl group, C7H7NO, MW 121.14 |
| Quantified Difference | Different ring fusion pattern; presence of hydroxyl group; MW difference of +16.00 |
| Conditions | Structural and molecular property comparison based on chemical databases and patent literature |
Why This Matters
This matters for scientific selection because the [2,3-c] scaffold is the basis for an entire class of GPR119 modulators, making it a strategic choice for drug discovery programs targeting metabolic disorders, a claim not held by the [3,2-c] isomer.
- [1] Eckhardt M, et al. US8809361B2 - 2,3-dihydrofuro[2,3-c]pyridines, their use as modulators of the G-protein-coupled receptor GPR119 and pharmaceutical compositions thereof. 2014. View Source
